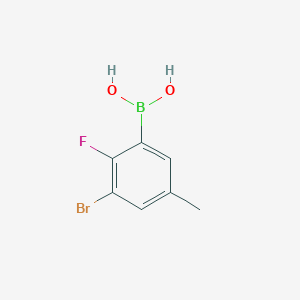

Acide 3-bromo-2-fluoro-5-méthylphénylboronique

Vue d'ensemble

Description

“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a boronic acid compound with a molecular weight of 232.84 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (3-bromo-5-fluoro-2-methylphenyl)boronic acid . Its InChI code is 1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 .Chemical Reactions Analysis

Boronic acids, including “3-Bromo-2-fluoro-5-methylphenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of biaryl compounds .Physical and Chemical Properties Analysis

“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 348.2±52.0 °C at 760 mmHg .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Acide 3-bromo-2-fluoro-5-méthylphénylboronique: est un réactif essentiel dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est une pierre angulaire de la chimie organique, permettant la formation de liaisons carbone-carbone entre différentes entités organiques. L'acide boronique agit comme un partenaire nucléophile, se couplant avec des halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium. Cette méthode est largement utilisée pour synthétiser des composés organiques complexes, notamment des produits pharmaceutiques, des produits agrochimiques et des matériaux organiques.

Études de protodéboronation

Le composé est utilisé dans les études de protodéboronation pour comprendre l'élimination de la partie bore des esters boroniques . La protodéboronation est une étape cruciale en synthèse organique, en particulier lorsque l'élimination du groupe bore est nécessaire après avoir rempli son rôle dans les étapes de réaction antérieures. Ce processus est essentiel pour la synthèse de produits naturels et de molécules complexes.

Réactions de croisement radical-polaire

Il sert de substrat dans les réactions de croisement radical-polaire . Ces réactions constituent une nouvelle approche pour créer des molécules complexes où une espèce radicalaire est générée puis subit une réaction polaire. Ce mode de double réactivité ouvre de nouvelles voies pour la construction de squelettes carbonés qui sont autrement difficiles à synthétiser.

Réactions d'homologation

Cet acide boronique est impliqué dans les réactions d'homologation, où il aide dans les processus d'allongement de chaîne . L'homologation est particulièrement utile dans le domaine de la découverte de médicaments, où de légères modifications de la structure moléculaire peuvent entraîner des changements significatifs de l'activité biologique.

Processus d'arylation

Le composé est essentiel dans les processus d'arylation, où un groupe aryle est introduit dans une molécule . L'arylation est cruciale pour la diversification des structures moléculaires, en particulier dans le développement de nouveaux composés médicinaux.

Activation et fonctionnalisation des amides

Les chercheurs utilisent This compound dans l'activation et la fonctionnalisation des amides . Les amides sont des liaisons courantes dans les composés organiques, et leur modification est importante pour modifier les propriétés d'une molécule, comme augmenter sa puissance ou améliorer son profil pharmacocinétique.

Développement de semi-conducteurs dopés au bore

En science des matériaux, cet acide boronique est étudié pour le développement de semi-conducteurs dopés au bore . Le dopage au bore est une méthode pour moduler les propriétés électriques des semi-conducteurs, ce qui est essentiel pour l'avancement des dispositifs électroniques.

Synthèse de polymères contenant du bore

Enfin, il est utilisé dans la synthèse de polymères contenant du bore . Ces polymères ont des propriétés uniques, telles que la résistance au feu et l'absorption des neutrons, ce qui les rend précieux dans diverses applications industrielles, notamment dans les industries aérospatiale et nucléaire.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .

Mode of Action

3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This transmetalation step is part of the reaction mechanism and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates, is a key biochemical pathway . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the production of a wide range of organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .

Result of Action

The result of the action of 3-Bromo-2-fluoro-5-methylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of 3-Bromo-2-fluoro-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Moreover, the compound’s stability might be influenced by storage conditions, as suggested by the recommended storage temperature of 2-8°C .

Propriétés

IUPAC Name |

(3-bromo-2-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRBZWKLVJIPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659384 | |

| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-00-1 | |

| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

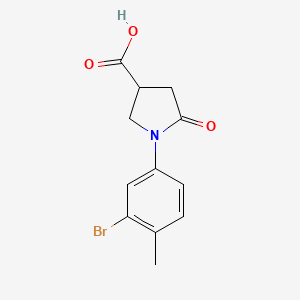

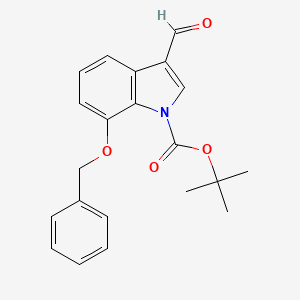

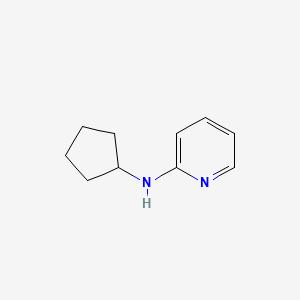

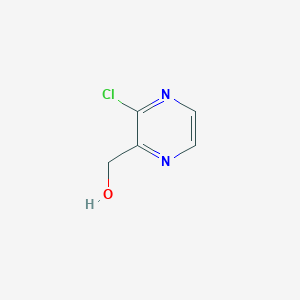

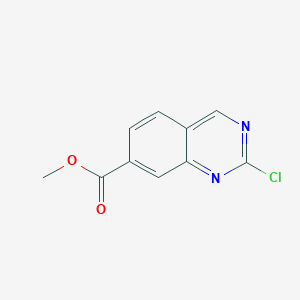

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)

![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)